molecular formula C13H13NO3 B1476117 1-Cinnamoylazetidine-3-carboxylic acid CAS No. 2098160-98-4

1-Cinnamoylazetidine-3-carboxylic acid

Cat. No.: B1476117
CAS No.: 2098160-98-4
M. Wt: 231.25 g/mol
InChI Key: VBNBZBWVLMVBKK-VOTSOKGWSA-N
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Description

Chemical Reactions Analysis

The reactions of carboxylic acids, which include 1-Cinnamoylazetidine-3-carboxylic acid, belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, have several physical and chemical properties. They are weak acids with acidity constants, Ka, being approximately 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols . The exact physical and chemical properties of this compound are not provided in the available literature.

Scientific Research Applications

Anticancer Potential of Cinnamoyl Derivatives

Cinnamic acid and its derivatives, including structures similar to 1-Cinnamoylazetidine-3-carboxylic acid, have been extensively studied for their anticancer properties. The phenolic analogues of cinnamic acid, due to their 3-phenyl acrylic acid functionality, offer multiple reactive sites for chemical modifications, making them significant in medicinal research as antitumor agents. Despite their rich medicinal history, it was observed that these derivatives remained underutilized until recent decades when there was a resurgence of interest in exploring their antitumor efficacy. This review highlights the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, contributing a much-needed addition to the literature of medicinal research (De, Baltas, & Bedos-Belval, 2011).

Catalytic Applications in Organic Synthesis

Cinnamic acid derivatives also find applications in organic synthesis, where they serve as intermediates in various reactions. A study explored the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety and their catalytic applications in the synthesis of complex organic molecules under mild and green conditions. These organo solid acids showed potential in industry, underscoring the versatility and utility of cinnamic acid derivatives in facilitating organic reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Novel Cyclic Amino Acid Derivatives

Further research into cyclic amino acid derivatives, such as azetidine-2-carboxylic acid derivatives, demonstrates the ongoing interest in exploiting the unique chemical properties of these compounds for synthesizing new materials. These derivatives have suitably protected carbonyl functions that enable further functionalization, showcasing their potential in the development of new chemical entities with possible applications ranging from materials science to pharmaceuticals (Mangelinckx et al., 2005).

Decarboxylative Functionalization

The decarboxylative functionalization of cinnamic acids is an emerging area, developed significantly in recent years, focusing on the formation of various C-C and C-heteroatom bonds. This critical review delves into different decarboxylative functionalization reactions of cinnamic acids, including those related to this compound, providing new insights into organic chemistry and potentially opening up new pathways for the synthesis of complex molecules (Borah & Yan, 2015).

Future Directions

While the future directions specific to 1-Cinnamoylazetidine-3-carboxylic acid are not explicitly mentioned in the available literature, there are general trends in the field of controlled drug delivery and the synthesis and reactivity of azetidines that could potentially apply. These include improvements in synthesis methods, the discovery of new reaction protocols, and the development of new antibiotics to tackle super bacteria .

Biochemical Analysis

Cellular Effects

The effects of 1-Cinnamoylazetidine-3-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro and in vivo studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, or fatty acid metabolism, thereby altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for certain transporters influence its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enoyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNBZBWVLMVBKK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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